2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride
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Overview
Description
2-(4-Isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride is a complex organic compound that features both isothiocyanate and benzofuran functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride typically involves the reaction of 4-isothiocyanatophenyl derivatives with N,N-dimethyl-1-benzofuran-6-amine. One common method includes the use of phenyl isothiocyanate and the corresponding amines under mild conditions with dimethylbenzene as a solvent. The reaction is carried out under nitrogen protection and heated to reflux for several hours .
Industrial Production Methods
For industrial production, the synthesis process is optimized for safety, cost-effectiveness, and high yield. This involves using less toxic reagents and solvents, such as replacing thiophosgene with safer alternatives like carbon disulfide in the presence of catalysts like DMAP or DABCO . The reaction conditions are carefully controlled to maximize the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to amines or thiols.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thioureas or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include thioureas, sulfoxides, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-Isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s isothiocyanate group is known for its ability to form covalent bonds with proteins, making it useful in bioconjugation and labeling studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in targeting specific proteins or pathways in disease treatment.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride involves its ability to interact with biological molecules through its isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter protein function and activity. The benzofuran moiety may also contribute to the compound’s overall biological activity by interacting with specific molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Isothiocyanatophenyl derivatives: These compounds share the isothiocyanate functional group and exhibit similar reactivity.
Benzofuran derivatives: Compounds with the benzofuran moiety also show comparable chemical properties and applications.
Uniqueness
What sets 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride apart is the combination of both isothiocyanate and benzofuran groups in a single molecule.
Properties
IUPAC Name |
2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS.ClH/c1-19(2)15-8-5-13-9-16(20-17(13)10-15)12-3-6-14(7-4-12)18-11-21;/h3-10H,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGCBFNYHYJEG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(O2)C3=CC=C(C=C3)N=C=S.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376344 |
Source
|
Record name | 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
150321-87-2 |
Source
|
Record name | 2-(4-isothiocyanatophenyl)-N,N-dimethyl-1-benzofuran-6-amine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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